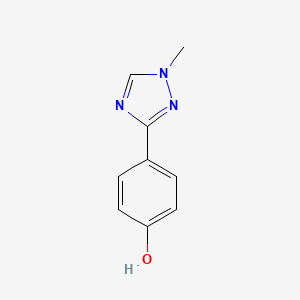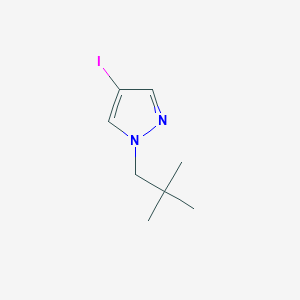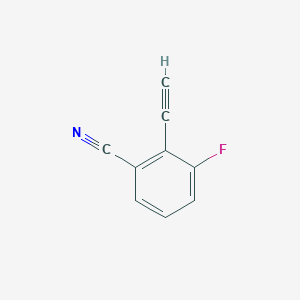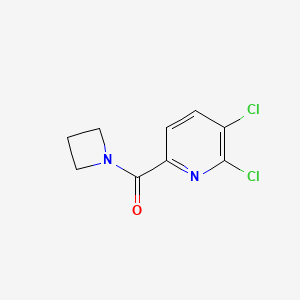
4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol
概要
説明
4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol is a chemical compound that features a phenol group attached to a 1,2,4-triazole ring substituted with a methyl group at the 1-position
作用機序
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Related compounds have been shown to affect pathways involved in cell proliferation and apoptosis .
Result of Action
Related compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis .
生化学分析
Biochemical Properties
4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. One of the key interactions involves its binding with the enzyme topoisomerase IV, which is essential for DNA replication and cell division . The compound’s triazole ring forms hydrogen bonds with the catalytic domain of the enzyme, inhibiting its activity and thereby affecting bacterial growth. Additionally, this compound has shown potential in interacting with the COVID-19 main protease, suggesting its role as an antiviral agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic activity, particularly against human cancer cell lines such as MCF-7, Hela, and A549 . It influences cell function by disrupting cell signaling pathways and altering gene expression. For instance, the compound’s interaction with the aromatase enzyme in cancer cells leads to the inhibition of estrogen synthesis, which is crucial for the proliferation of hormone-dependent cancers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and van der Waals interactions . This binding can result in enzyme inhibition or activation, depending on the target. For example, its interaction with topoisomerase IV inhibits the enzyme’s activity, while its binding to the aromatase enzyme leads to a reduction in estrogen synthesis . These interactions ultimately result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound can lead to cytotoxicity in normal cells, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have also been noted, where a minimum concentration is required to achieve the desired biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves its conversion by liver enzymes, leading to the formation of metabolites that retain biological activity . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s interaction with the aromatase enzyme, for example, affects the synthesis of estrogen, a key hormone in metabolic regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its affinity for specific biomolecules, which can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, its localization to the nucleus allows it to interact with nuclear enzymes, such as topoisomerase IV, thereby influencing DNA replication and cell division . The compound’s presence in the cytoplasm, on the other hand, enables it to interact with cytoplasmic proteins and enzymes, affecting various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the desired triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenol derivatives depending on the reagent used.
科学的研究の応用
4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: The compound can be used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-triazol-3-yl)phenol: Lacks the methyl group at the 1-position of the triazole ring.
4-(1-methyl-1H-1,2,3-triazol-3-yl)phenol: Features a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
4-(1-phenyl-1H-1,2,4-triazol-3-yl)phenol: Substituted with a phenyl group instead of a methyl group at the 1-position of the triazole ring.
Uniqueness
4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol is unique due to the presence of the methyl group at the 1-position of the triazole ring, which can influence its chemical reactivity and biological activity
特性
IUPAC Name |
4-(1-methyl-1,2,4-triazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-6-10-9(11-12)7-2-4-8(13)5-3-7/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCFWHBLQZCIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Thiophen-3-yl)methylidene]butanal](/img/structure/B1459883.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-pyridin-3-ylprop-2-en-1-one](/img/structure/B1459887.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459890.png)

![1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1459892.png)





![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1459904.png)
![1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester](/img/structure/B1459905.png)

